molecular formula C20H21NO4S B12604230 1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- CAS No. 646515-05-1

1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-

Cat. No.: B12604230
CAS No.: 646515-05-1
M. Wt: 371.5 g/mol
InChI Key: VTYJZDVMTAZIMU-UHFFFAOYSA-N
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Description

The compound features an indole core substituted with methyl groups at positions 2 and 5, a sulfonyl-linked 2-ethylphenyl group at position 3, and an acetic acid moiety at position 1. The 2-ethylphenyl substituent likely enhances lipophilicity compared to halogenated analogs, influencing bioavailability and metabolic stability.

Properties

CAS No.

646515-05-1

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[3-(2-ethylphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

InChI

InChI=1S/C20H21NO4S/c1-4-15-7-5-6-8-18(15)26(24,25)20-14(3)21(12-19(22)23)17-10-9-13(2)11-16(17)20/h5-11H,4,12H2,1-3H3,(H,22,23)

InChI Key

VTYJZDVMTAZIMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)C2=C(N(C3=C2C=C(C=C3)C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features an indole structure which is significant in medicinal chemistry due to its ability to interact with biological systems. Its sulfonyl and acetic acid functional groups enhance its reactivity and potential for biological activity.

Pharmacological Applications

  • Anticancer Activity :
    Recent studies have indicated that derivatives of indole acetic acid show promising anticancer properties. Specifically, the sulfonate derivatives of indole acetic acid have demonstrated inhibitory activity against ectonucleotidases, enzymes that contribute to the tumor microenvironment's adenosine levels. This inhibition can potentially lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .
  • Anti-inflammatory Effects :
    Indole derivatives are known for their anti-inflammatory properties. The compound has been explored for its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
  • Neuroprotective Effects :
    Some studies suggest that indole acetic acid derivatives can provide neuroprotection by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Applications

  • Enzyme Inhibition :
    The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, thus affecting cellular signaling pathways that are crucial in various physiological processes . Its effectiveness in enzyme inhibition is being studied for therapeutic applications in metabolic disorders.
  • Molecular Probes :
    Due to its unique structure, this compound can serve as a molecular probe in biochemical assays to study enzyme activities or cellular responses to different stimuli .

Agricultural Applications

  • Plant Growth Regulators :
    Indole acetic acids are well-known plant hormones (auxins) that regulate various aspects of plant growth and development. The sulfonyl derivative may enhance root formation and improve plant resilience against environmental stressors .
  • Pesticidal Properties :
    Preliminary research suggests that certain indole derivatives possess pesticidal properties, making them candidates for developing eco-friendly pesticides that target specific pests while minimizing harm to beneficial organisms .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism of Action
PharmacologyAnticancer ActivityInhibition of ectonucleotidases
Anti-inflammatory EffectsModulation of inflammatory pathways
Neuroprotective EffectsReduction of oxidative stress
BiochemistryEnzyme InhibitionTargeting nucleotide metabolism
Molecular ProbesStudying enzyme activities
AgriculturePlant Growth RegulationEnhancing root formation
Pesticidal PropertiesTargeting specific pests

Case Studies

  • Ectonucleotidase Inhibition : A study published in Molecules highlighted the synthesis of new indole acetic acid sulfonate derivatives and their evaluation against ectonucleotidases. These compounds exhibited significantly lower IC50 values compared to existing treatments, indicating their potential as effective therapeutic agents in oncology .
  • Neuroprotective Mechanisms : Research conducted on the neuroprotective effects of indole derivatives showed that they could reduce neuronal cell death induced by oxidative stress in vitro, suggesting a mechanism that could be leveraged for treating neurodegenerative diseases .
  • Agricultural Trials : Field trials using indole acetic acid derivatives as growth regulators demonstrated improved root development and increased resistance to drought conditions in several crop species, suggesting their utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are compared below:

Compound Molecular Formula Molecular Weight XlogP PSA (Ų) Key Substituent
1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- (hypothetical) C₂₀H₂₁NO₄S 379.45* ~4.5* ~84.8* 2-Ethylphenyl sulfonyl
1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-2,5-dimethyl- C₁₈H₁₆ClNO₄S 377.84 3.9 84.8 3-Chlorophenyl sulfonyl
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one C₁₇H₁₆N₂O 280.33 3.2 38.3 2-Ethylphenyl (non-sulfonyl)

*Estimated based on substituent trends.

  • Lipophilicity (XlogP): The 2-ethylphenyl group in the target compound likely increases hydrophobicity (XlogP ~4.5) compared to the 3-chlorophenyl analog (XlogP 3.9 ).
  • Polar Surface Area (PSA): Both sulfonamide-containing indoles exhibit high PSA (~84.8 Ų ), indicative of moderate passive diffusion but possible engagement in hydrogen bonding with biological targets.
  • Steric Effects: The bulky 2-ethylphenyl group may hinder binding in sterically restricted enzyme active sites compared to the smaller 3-chlorophenyl group.

Spectroscopic and Analytical Data

  • 13C-NMR Shifts: For the 3-chlorophenyl analog, aromatic carbons resonate at δ 116–129 ppm, while the sulfonyl-linked quaternary carbon (C-3) appears at δ 101.99 ppm . Similar shifts are expected for the 2-ethylphenyl analog, with additional signals for the ethyl group (δ ~10–25 ppm for CH₃ and δ ~35–50 ppm for CH₂).
  • Mass Spectrometry: The 3-chlorophenyl analog has a molecular ion peak at m/z 377.04898 (accurate mass) . The 2-ethylphenyl analog would display a higher mass (e.g., m/z ~379.45) due to the additional carbons.

Research Findings and Trends

  • Synthetic Routes: Sulfonylation at the indole C-3 position typically involves coupling sulfonyl chlorides with indole precursors under basic conditions . The 2-ethylphenyl substituent could be introduced via a Suzuki-Miyaura coupling or direct sulfonation.
  • Structure-Activity Relationships (SAR):
    • Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl group (electron-withdrawing) may enhance electrophilic interactions, while the 2-ethylphenyl group (electron-donating) could improve π-π stacking in hydrophobic environments.
    • Positional Isomerism: Substitution at the phenyl ortho position (2-ethyl) may induce conformational strain, affecting binding affinity compared to meta-substituted analogs .

Biological Activity

1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl- is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H21NO4S
  • CAS Number : 646515-05-1
  • Molecular Weight : 373.45 g/mol

The compound features an indole backbone, which is known for its role in various biological activities, particularly in pharmacology.

1H-Indole-1-acetic acid derivatives have been studied for their interactions with various biological targets. The sulfonamide group in this compound enhances its solubility and bioavailability, which is crucial for its pharmacological efficacy.

Anticholinesterase Activity

Research indicates that indole-based compounds exhibit significant anticholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's. The structure of the indole moiety allows for effective binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, leading to increased acetylcholine levels in the synaptic cleft .

Antimicrobial Properties

Studies have demonstrated that compounds similar to 1H-Indole-1-acetic acid possess antibacterial and antifungal properties. For instance, derivatives have shown zones of inhibition ranging from 6 to 10.5 mm against various bacterial strains . The presence of the sulfonyl group is believed to enhance these antimicrobial activities.

Cytotoxicity and Cancer Research

Indole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Notably, compounds derived from indole structures have shown promising results against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating significant potency .

Study 1: Anticholinesterase Inhibition

In a study evaluating various indole derivatives, researchers found that modifications to the indole core significantly impacted the inhibitory activity against AChE and BChE. The most potent compound exhibited an IC50 value in the low nanomolar range .

Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing new indole-based compounds with antimicrobial properties. The results indicated that specific modifications led to enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

Table 1: Biological Activities of Indole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
1H-Indole-1-acetic acid derivative AAChE Inhibition<10
1H-Indole-1-acetic acid derivative BBChE Inhibition<5
Indole-based compound CAntibacterial6 - 10.5 mm
Indole derivative DCytotoxic (MCF-7)2.3

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